molecular formula C21H22ClN3O4 B11326033 2-(4-chloro-3-methylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide

2-(4-chloro-3-methylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide

Cat. No.: B11326033
M. Wt: 415.9 g/mol
InChI Key: XOBVUZZPFYFIQU-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorinated phenoxy group, an ethoxy-substituted phenyl group, and an oxadiazole ring, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the chlorination of 3-methylphenol to produce 4-chloro-3-methylphenol. This intermediate is then reacted with 2-bromo-1-chloropropane to form 2-(4-chloro-3-methylphenoxy)propane. Subsequently, the ethoxy-substituted phenyl group is introduced through a nucleophilic substitution reaction with 4-ethoxy-3-methylphenylamine. Finally, the oxadiazole ring is formed through a cyclization reaction involving hydrazine and carbon disulfide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), ammonia (NH3)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Hydroxylated or aminated derivatives

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins and thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-3-methylphenoxy)acetic acid
  • 4-chloro-2-methylphenoxyacetic acid
  • 4-chloro-2-ethoxy-3-methylphenylmethanol

Uniqueness

Compared to similar compounds, 2-(4-chloro-3-methylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide stands out due to the presence of the oxadiazole ring, which imparts unique chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential bioactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H22ClN3O4

Molecular Weight

415.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C21H22ClN3O4/c1-5-27-18-9-6-15(10-13(18)3)19-20(25-29-24-19)23-21(26)14(4)28-16-7-8-17(22)12(2)11-16/h6-11,14H,5H2,1-4H3,(H,23,25,26)

InChI Key

XOBVUZZPFYFIQU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C(C)OC3=CC(=C(C=C3)Cl)C)C

Origin of Product

United States

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